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Compound of Interest

Compound Name: 1,2,3-Cyclohexanetriol

Cat. No.: B1584335

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3-
cyclohexanetriol, a polyhydroxy compound of interest in various chemical and pharmaceutical
research areas. The following sections detail its nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its
identification, characterization, and application in further studies.

Spectroscopic Data Summary

The empirical formula for 1,2,3-cyclohexanetriol is CsH1203, with a molecular weight of
132.16 g/mol . The spectroscopic data presented below has been aggregated from various
spectral databases and is crucial for the structural elucidation and purity assessment of this
compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. The *H and 3C NMR data for 1,2,3-cyclohexanetriol were acquired in deuterium
oxide (D20).

IH NMR Data
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Infrared (IR) Spectroscopy

The FT-IR spectrum of 1,2,3-cyclohexanetriol, prepared as a KBr pellet, reveals characteristic

absorption bands corresponding to its functional groups.
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Wavenumber (cm~?)

Transmittance (%)

Assignment

3350 2.0 O-H stretch (broad)

2930 15.0 C-H stretch (aliphatic)

1450 40.0 C-H bend (scissoring)

1350 45.0 C-H bend (wagging)

1250 500 C-O stretch (secondary
alcohol)

1080 25.0 C-O stretch (primary alcohol)

1040 20.0 C-C stretch

980 40.0 O-H bend (out-of-plane)

900 55.0 C-H bend (rocking)

850 60.0 C-C stretch

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of 1,2,3-cyclohexanetriol provides insights

into its molecular weight and fragmentation pattern.
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Mass-to-Charge Ratio (m/z) Relative Intensity (%)
57 100.0
70 95.0
58 55.0
96 30.0
86 28.0
41 25.0
68 22.0
73 20.0
114 18.0
132 5.0

Experimental Protocols

The following protocols outline the methodologies used to obtain the spectroscopic data
presented above.

NMR Spectroscopy

o Sample Preparation: A solution of 1,2,3-cyclohexanetriol was prepared in deuterium oxide
(D20).

e 1H NMR Spectroscopy: The *H NMR spectrum was recorded on a 90 MHz spectrometer. The
chemical shifts are reported in parts per million (ppm) relative to a standard reference. The
use of D20 as a solvent results in the exchange of the hydroxyl protons with deuterium,
leading to their signal not being observed in the spectrum.

e 13C NMR Spectroscopy: The 3C NMR spectrum was obtained on a 22.5 MHz spectrometer.
The chemical shifts are reported in ppm.

Infrared Spectroscopy
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o Sample Preparation (KBr Pellet Method): A small amount of solid 1,2,3-cyclohexanetriol
was finely ground with dry potassium bromide (KBr) powder in an agate mortar. The resulting
mixture was then compressed under high pressure to form a thin, transparent pellet.

o Data Acquisition: The FT-IR spectrum was recorded in transmission mode. A background
spectrum of a pure KBr pellet was first acquired and subtracted from the sample spectrum to
obtain the final spectrum.

Mass Spectrometry

 lonization Method: Electron lonization (El) was used to generate the mass spectrum.

o Data Acquisition: The sample was introduced into the mass spectrometer, and the resulting
ions were separated based on their mass-to-charge ratio (m/z). The relative abundance of
each ion was recorded to produce the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 1,2,3-
cyclohexanetriol.
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Caption: Workflow for Spectroscopic Analysis.

« To cite this document: BenchChem. [Spectroscopic Profile of 1,2,3-Cyclohexanetriol: An In-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1584335?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

